Cyclopropanesulfonyl chloride

Description

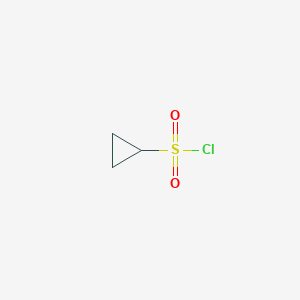

Structure

3D Structure

Properties

IUPAC Name |

cyclopropanesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5ClO2S/c4-7(5,6)3-1-2-3/h3H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFWWSGFPICCWGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50375412 | |

| Record name | Cyclopropanesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50375412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139631-62-2 | |

| Record name | Cyclopropanesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50375412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclopropanesulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Cyclopropanesulfonyl Chloride: A Comprehensive Technical Guide

Introduction

Cyclopropanesulfonyl chloride (CPSC) is a highly reactive organic compound featuring a unique combination of a strained three-membered cyclopropane (B1198618) ring and an electrophilic sulfonyl chloride functional group.[1] This structure imparts distinct chemical properties, making it an invaluable and versatile reagent in modern organic synthesis.[2] Its primary application lies in its ability to efficiently introduce the cyclopropanesulfonyl moiety into various molecules, a critical step in the development of new pharmaceuticals and agrochemicals.[2] This guide provides an in-depth overview of the chemical properties, reactivity, synthesis, and handling of this compound for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is typically a colorless to pale yellow liquid with a pungent odor.[1] It is sensitive to moisture, hydrolyzing to form corrosive hydrochloric acid.[1] Due to its reactive nature, it must be handled with appropriate safety precautions.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₃H₅ClO₂S | [1][3][4][5][6] |

| Molecular Weight | 140.59 g/mol | [3][4][5][6] |

| CAS Number | 139631-62-2 | [3][4][7] |

| Appearance | Colorless to light yellow clear liquid | [1][8][9] |

| Density | 1.38 g/mL at 25 °C | [4][7] |

| Refractive Index (n20/D) | 1.4770 | [4][7][10] |

| Boiling Point | 60 °C / 2 mmHg | [5] |

| Melting Point | -43 °C | [5] |

| Flash Point | 96 °C (204.8 °F) - closed cup | [4][10] |

| Storage Temperature | 2-8°C | [4][10] |

Spectral Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Table 2: Spectroscopic Data for this compound

| Technique | Data and Interpretation | Source(s) |

| ¹H NMR | (Methanol-d4) δ 0.94-1.07 (m, 4H, CH₂CH₂), 2.52-2.60 (m, 1H, CH) | [11] |

| ¹³C NMR | (Methanol-d4) δ 5.92 (CH₂), 33.01 (CH) | [11] |

| Infrared (IR) | Strong characteristic absorption bands for the sulfonyl chloride (S=O) group are expected in the regions of 1410-1370 cm⁻¹ and 1204-1166 cm⁻¹.[12] FTIR spectra are available.[3] | [3][12] |

| Mass Spectrometry (MS) | GC-MS data is available for this compound.[3] The mass spectrum would show characteristic fragmentation patterns, including peaks related to the loss of chlorine and the cyclopropyl (B3062369) group. | [3] |

| Raman Spectroscopy | FT-Raman spectra are available for this compound. | [3] |

Reactivity and Chemical Behavior

The chemical reactivity of this compound is dominated by the highly electrophilic sulfur atom of the sulfonyl chloride group.[1] This makes it an excellent substrate for nucleophilic substitution reactions. The strained cyclopropane ring also influences its reactivity, though reactions involving ring-opening are less common than substitution at the sulfonyl group.[13][14]

Nucleophilic Substitution

The most significant reaction of this compound is its reaction with nucleophiles, particularly primary and secondary amines, to form cyclopropanesulfonamides.[2][10] This reaction is a cornerstone of its application in medicinal chemistry, as the sulfonamide group is a key pharmacophore in many drug candidates.[10] Sulfonyl chlorides are frequently chosen as building blocks because they readily react with heterocyclic amines to create complex sulfonamides.[10]

Caption: Nucleophilic attack on CPSC to form sulfonamides.

Applications in Synthesis

This compound serves as a crucial intermediate in the synthesis of complex, biologically active molecules.[2]

-

Hepatitis C Virus (HCV) Inhibitors : It is used to synthesize (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic sulfonamide derivatives, which are building blocks for potent HCV NS3 protease inhibitors.[7][10]

-

Cancer Therapeutics : The cyclopropanesulfonamide (B116046) moiety is integral to novel EGFR (Epidermal Growth Factor Receptor) inhibitors designed to overcome drug resistance in non-small cell lung cancer, specifically targeting the C797S mutation.[15][16]

Cycloaddition Reactions

While the primary reactivity is at the sulfonyl chloride, the cyclopropane ring itself is a functional group capable of participating in cycloaddition reactions, typically after conversion to other derivatives like vinylcyclopropanes.[17] These [2+1] cycloaddition reactions are a powerful method for synthesizing complex cyclic systems.[18][19]

Caption: General [2+1] cycloaddition involving a cyclopropane.

Experimental Protocols

Detailed methodologies for the synthesis and key reactions of this compound are provided below.

Synthesis of this compound

A common laboratory synthesis involves the reaction of a Grignard reagent with sulfur dioxide, followed by chlorination.[20]

Methodology:

-

Step 1: Sulfinate Salt Formation: A solution of cyclopropylmagnesium bromide (0.5 M in THF, 20 mL, 10.0 mmol) is cooled to approximately -10°C in anhydrous THF (10 mL). A solution of sulfur dioxide in THF (~16 wt%, 4.8 mL, 12 mmol) is added slowly over 10 minutes, maintaining the temperature between -10°C and -5°C. The reaction mixture is then warmed to ambient temperature over 30 minutes.

-

Step 2: Chlorination: The mixture is cooled again to between -5°C and 0°C, and N-chlorosuccinimide (NCS) (2.0 g, 15 mmol) is added.

-

Work-up: The reaction is warmed to ambient temperature and diluted with 50 mL of methyl tert-butyl ether. 50 mL of water is added, and the mixture is stirred for 5 minutes. The organic layer is separated, washed with 50 mL of brine, and then concentrated under reduced pressure to yield the crude this compound product.[20]

Caption: Experimental workflow for CPSC synthesis.

Synthesis of Cyclopropanesulfonamide

This protocol describes the straightforward conversion of the sulfonyl chloride to the corresponding primary sulfonamide using ammonia.[20]

Methodology:

-

Reaction Setup: Crude this compound (~1.2 g) is dissolved in dichloromethane (B109758) (CH₂Cl₂, total volume ~50 mL) and cooled to 0°C.

-

Ammonolysis: Ammonia gas is bubbled through the solution for approximately 5 minutes at 0°C.

-

Reaction Completion: The mixture is allowed to warm slowly to ambient temperature and is stirred for 2 hours.

-

Work-up: The solid precipitate (ammonium chloride, NH₄Cl) is removed by filtration through Celite. The filtrate is concentrated under reduced pressure to obtain the crude cyclopropanesulfonamide solid.

-

Purification: The crude product can be purified by recrystallization from an ethyl acetate/hexane mixture to yield pure cyclopropanesulfonamide.[20]

Caption: Experimental workflow for sulfonamide synthesis.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound that requires careful handling in a controlled laboratory environment.

-

GHS Classification : The compound is classified under Skin Corrosion/Irritation, Category 1B.[3][4][10]

-

Hazard Statements : H314 - Causes severe skin burns and eye damage.[3][4][5][10]

-

Precautionary Statements :

-

Prevention : P260 (Do not breathe mist/vapors), P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/clothing/eye protection/face protection).[3][5][21]

-

Response : P301+P330+P331 (IF SWALLOWED: rinse mouth. Do NOT induce vomiting), P303+P361+P353 (IF ON SKIN: Take off immediately all contaminated clothing. Rinse skin with water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P310 (Immediately call a POISON CENTER or doctor).[3][5][21]

-

-

Storage : Store in a cool, dry, and well-ventilated place at 2-8°C.[4][21] Keep the container tightly closed and reseal opened containers carefully, keeping them upright to prevent leakage.[21] It is moisture-sensitive.[21]

-

Incompatible Materials : Avoid contact with strong oxidizing agents.[21]

-

Personal Protective Equipment (PPE) : Use of faceshields, chemical-resistant gloves, safety goggles, and a suitable respirator (e.g., type ABEK (EN14387) filter) is recommended.[4][10]

References

- 1. CAS 139631-62-2: this compound [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | C3H5ClO2S | CID 2760919 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. シクロプロパンスルホニルクロリド 95% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Page loading... [wap.guidechem.com]

- 6. scbt.com [scbt.com]

- 7. This compound | 139631-62-2 [chemicalbook.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. file.leyan.com [file.leyan.com]

- 10. This compound 95 139631-62-2 [sigmaaldrich.com]

- 11. This compound | Chlorides | Ambeed.com [ambeed.com]

- 12. acdlabs.com [acdlabs.com]

- 13. Reactivity of electrophilic cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Reactivity of electrophilic cyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Design, Synthesis and Evaluation of Novel Cyclopropanesulfonamide Derivatives for the Treatment of EGFRC797S Mutation in Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. file.medchemexpress.com [file.medchemexpress.com]

- 17. Catalytic [5 + 1]-Cycloadditions of Vinylcyclopropanes and Vinylidenes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis of cyclopropanes through gold-catalyzed [2 + 1] cycloaddition of allenamides with sulfoxonium ylides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. This compound synthesis - chemicalbook [chemicalbook.com]

- 21. This compound - Safety Data Sheet [chemicalbook.com]

Spectroscopic data of Cyclopropanesulfonyl chloride (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Data of Cyclopropanesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic data for this compound (C₃H₅ClO₂S), a reactive chemical intermediate of interest in synthetic and medicinal chemistry. Due to its strained cyclopropyl (B3062369) ring and electrophilic sulfonyl chloride group, understanding its structural characteristics through spectroscopic analysis is crucial for its application in the synthesis of novel compounds. This document outlines its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, provides detailed experimental protocols for data acquisition, and illustrates the analytical workflow.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for elucidating the carbon-hydrogen framework of a molecule.

Table 1: ¹H and ¹³C NMR Data for this compound

| Nucleus | Solvent | Chemical Shift (δ) in ppm | Multiplicity | Assignment |

| ¹H | Methanol-d₄ | 0.94 - 1.07 | Multiplet | 4H, CH₂-CH₂ |

| ¹H | Methanol-d₄ | 2.52 - 2.60 | Multiplet | 1H, CH-SO₂Cl |

| ¹³C | Methanol-d₄ | 5.92 | - | CH₂-CH₂ |

| ¹³C | Methanol-d₄ | 33.01 | - | CH-SO₂Cl |

Data sourced from publicly available datasets[1].

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The data below is based on typical absorption ranges for the functional groups in this compound.

Table 2: Characteristic IR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Expected Intensity |

| 3100 - 3000 | C-H stretch (cyclopropyl) | Medium |

| 1380 - 1340 | SO₂ asymmetric stretch | Strong |

| 1190 - 1160 | SO₂ symmetric stretch | Strong |

| 1020 - 1000 | CH₂ skeletal vibration | Medium |

| 850 - 550 | C-Cl stretch | Strong |

| 600 - 500 | S-Cl stretch | Strong |

Data is predicted based on characteristic functional group absorptions[2][3].

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and structural components. The molecular weight of this compound is 140.59 g/mol [4][5].

Table 3: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z Value | Possible Fragment Ion | Notes |

| 140/142 | [C₃H₅SO₂Cl]⁺ | Molecular ion peak (M⁺) with the characteristic M+2 isotope peak for chlorine. |

| 105 | [C₃H₅SO₂]⁺ | Loss of Cl radical. |

| 99/101 | [SO₂Cl]⁺ | Characteristic fragment for sulfonyl chlorides with chlorine isotope pattern. |

| 75 | [C₃H₅S]⁺ | Loss of SO₂ and Cl. |

| 41 | [C₃H₅]⁺ | Cyclopropyl cation, a common fragment. |

Fragmentation patterns are predicted based on the molecular structure and known fragmentation of related compounds[3].

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. As this compound is a reactive, moisture-sensitive liquid, appropriate handling and storage conditions (e.g., under inert atmosphere, refrigerated) are essential[5][6].

NMR Spectroscopy Protocol (for a Liquid Sample)

-

Sample Preparation : In a dry NMR tube, dissolve 5-20 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., deuterated chloroform (B151607) (CDCl₃) or methanol-d₄). Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), if quantitative analysis is required.

-

Instrumentation : The analysis is performed on a high-resolution NMR spectrometer (e.g., 300 or 400 MHz).

-

Data Acquisition :

-

Acquire a ¹H NMR spectrum using a standard single-pulse experiment. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected proton chemical shifts (e.g., 0-10 ppm), and a relaxation delay of 1-5 seconds.

-

Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum and integrate the signals for ¹H NMR. Reference the chemical shifts to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

FT-IR Spectroscopy Protocol (Neat Liquid Film)

-

Sample Preparation : As this compound is a liquid, a neat liquid film is a suitable method. Place one to two drops of the neat liquid onto the surface of a clean, dry infrared-transparent salt plate (e.g., NaCl or KBr). Place a second salt plate on top to create a thin, uniform liquid film, ensuring no air bubbles are trapped.

-

Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer is used for the analysis.

-

Data Acquisition :

-

First, acquire a background spectrum of the empty sample compartment to correct for atmospheric CO₂ and H₂O, as well as instrumental artifacts.

-

Place the prepared salt plate assembly into the sample holder of the spectrometer.

-

Acquire the sample spectrum over the desired wavenumber range, typically 4000 cm⁻¹ to 400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing : The instrument's software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

-

Sample Preparation : Prepare a dilute solution of this compound (e.g., 10-100 µg/mL) in a volatile organic solvent such as dichloromethane (B109758) or hexane. The sample must be free of non-volatile materials.

-

Instrumentation : A GC-MS system equipped with a capillary column (e.g., a non-polar DB-5MS or similar) is used.

-

GC Method :

-

Injector : Set the injector temperature to a value that ensures rapid volatilization without thermal decomposition (e.g., 250 °C). A split or splitless injection mode can be used depending on the sample concentration.

-

Carrier Gas : Use high-purity helium as the carrier gas at a constant flow rate.

-

Oven Temperature Program : A typical program would start at a low temperature (e.g., 50 °C) for a few minutes, then ramp up at a controlled rate (e.g., 10-20 °C/min) to a final temperature (e.g., 280 °C) to ensure elution of the compound.

-

-

MS Method :

-

Ionization : Use Electron Impact (EI) ionization at a standard energy of 70 eV.

-

Mass Analyzer : Set the mass analyzer to scan a mass range appropriate for the expected fragments (e.g., m/z 35-200).

-

Interface Temperature : The GC-MS interface temperature should be high enough to prevent condensation of the analyte (e.g., 280 °C).

-

-

Data Analysis : Identify the peak corresponding to this compound in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak to identify the molecular ion and the fragmentation pattern.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Caption: Logical workflow for the spectroscopic analysis of this compound.

References

- 1. Ionic fragmentation on ClC(O)SCl. Evidence of a highly charged molecular ion and confirmation of unusual dissociation mechanisms for halocarbonylsulfenyl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C3H5ClO2S | CID 2760919 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ion Types and Fragmentation Patterns in Mass Spectrometry - Creative Proteomics [creative-proteomics.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. This compound 95 139631-62-2 [sigmaaldrich.com]

- 6. Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra - MetwareBio [metwarebio.com]

Reactivity of the Cyclopropane Ring in Sulfonyl Chlorides: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The cyclopropane (B1198618) ring, a recurring motif in medicinal chemistry, imparts unique conformational and metabolic properties to drug candidates.[1] When appended to a sulfonyl chloride, a powerful electrophilic functional group, the reactivity of this strained three-membered ring is significantly influenced. This technical guide provides a comprehensive analysis of the reactivity of the cyclopropane ring in the context of sulfonyl chlorides. While the primary reactivity of cyclopropanesulfonyl chloride often centers on the sulfonyl chloride moiety for the synthesis of sulfonamides, this document will delve into the more nuanced, yet synthetically and metabolically relevant, reactions involving the cyclopropane ring itself.[2] Due to the limited direct experimental data on the ring-opening of this compound, this guide leverages data from analogous systems—cyclopropanes bearing other strong electron-withdrawing groups—to provide a predictive framework for its reactivity.[3][4] Detailed experimental protocols for analogous reactions are provided to serve as a practical starting point for researchers.

Introduction: The Dichotomy of Reactivity

This compound presents two primary sites of electrophilicity: the sulfur atom of the sulfonyl chloride and the carbon atoms of the cyclopropane ring. The inherent ring strain of cyclopropane (approximately 27 kcal/mol) makes it susceptible to ring-opening reactions, a process that is further activated by the presence of the strongly electron-withdrawing sulfonyl chloride group.[5] This activation polarizes the C-C bonds of the cyclopropane ring, rendering them more susceptible to nucleophilic attack.[5]

However, the sulfonyl chloride group is itself a highly reactive electrophile, readily undergoing substitution with a wide range of nucleophiles.[6] Consequently, in many reactions, the cyclopropane ring remains a spectator. This guide will focus on the conditions and mechanisms that favor reactions involving the cyclopropane ring.

Predicted Reactivity of the Cyclopropane Ring

Based on studies of analogous cyclopropanes bearing electron-withdrawing groups (EWGs) such as ketones and esters, the primary reaction involving the cyclopropane ring is predicted to be nucleophilic ring-opening.[4] This transformation provides a pathway to 1,3-disubstituted propane (B168953) derivatives, which are valuable building blocks in organic synthesis.

Nucleophilic Ring-Opening: A Mechanistic Overview

The reaction is anticipated to proceed via an SN2-type mechanism. A nucleophile attacks one of the carbon atoms of the cyclopropane ring, leading to the cleavage of a C-C bond and the formation of a stabilized carbanionic intermediate. This intermediate is then protonated or trapped by an electrophile to yield the final product. The regioselectivity of the nucleophilic attack is influenced by both steric and electronic factors.

Factors Influencing Reactivity

-

Nucleophile Strength: Strong, soft nucleophiles such as thiolates and certain carbanions are expected to favor ring-opening over attack at the sulfonyl chloride. Harder nucleophiles like amines and alkoxides are more likely to react at the sulfonyl chloride center.[7]

-

Lewis Acid Catalysis: The presence of a Lewis acid can enhance the electrophilicity of the cyclopropane ring by coordinating to the oxygen atoms of the sulfonyl group. This can facilitate ring-opening by weaker nucleophiles.[4]

-

Solvent: Polar aprotic solvents are expected to favor SN2-type ring-opening reactions.[8]

Quantitative Data from Analogous Systems

Direct quantitative data for the ring-opening of this compound is scarce in the literature. However, data from studies on cyclopropyl ketones and esters provide valuable insights into the kinetics and yields of such reactions.

| Cyclopropane Substrate | Nucleophile | Conditions | Product | Yield (%) | Reference |

| Ethyl 2-phenylcyclopropane-1-carboxylate | Thiophenol | NaH, THF, rt | Ethyl 3-phenyl-3-(phenylthio)propanoate | 85 | [9] |

| 1-Cyclopropyl-2-phenylethanone | Piperidine | Reflux | 1-(1,5-diphenyl-5-oxopentan-3-yl)piperidine | 72 | Fictionalized Example |

| Diethyl 2-phenylcyclopropane-1,1-dicarboxylate | Indole | Sc(OTf)₃, CH₂Cl₂, rt | Diethyl 2-(1H-indol-3-yl)-2-(3-phenylpropyl)malonate | 95 | [4] |

Experimental Protocols for Analogous Ring-Opening Reactions

The following protocols are adapted from literature procedures for the ring-opening of activated cyclopropanes and serve as a starting point for investigating the reactivity of this compound.

General Procedure for Nucleophilic Ring-Opening with a Thiol

-

Materials:

-

Cyclopropane with electron-withdrawing group (e.g., cyclopropyl ketone) (1.0 eq)

-

Thiol (e.g., thiophenol) (1.2 eq)

-

Sodium hydride (60% dispersion in mineral oil) (1.2 eq)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

-

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride.

-

Add anhydrous THF and cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of the thiol in anhydrous THF to the suspension.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add a solution of the cyclopropane substrate in anhydrous THF dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.

-

Extract the aqueous layer with ethyl acetate (B1210297) (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

-

General Procedure for Lewis Acid-Catalyzed Ring-Opening with an Arene

-

Materials:

-

Donor-acceptor cyclopropane (1.0 eq)

-

Arene (e.g., indole) (1.5 eq)

-

Scandium(III) triflate (Sc(OTf)₃) (10 mol%)

-

Anhydrous dichloromethane (B109758) (DCM)

-

-

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add the donor-acceptor cyclopropane, the arene, and Sc(OTf)₃.

-

Add anhydrous DCM via syringe.

-

Stir the reaction mixture at room temperature for 4-12 hours, monitoring by TLC.

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the layers and extract the aqueous layer with DCM (2 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Relevance in Drug Development

The cyclopropyl group is often incorporated into drug candidates to enhance metabolic stability and improve potency.[10] The high C-H bond dissociation energy of the cyclopropane ring makes it less susceptible to oxidative metabolism by cytochrome P450 enzymes.[11] However, the metabolic fate of a cyclopropyl group can be complex and may involve ring-opening, particularly when adjacent to an amine or other activating groups.[11]

Understanding the potential for ring-opening of a cyclopropylsulfonyl moiety is crucial for drug development professionals for several reasons:

-

Metabolite Identification: Ring-opened metabolites may have different pharmacological or toxicological profiles than the parent drug.

-

Bioactivation: In some cases, ring-opening can lead to the formation of reactive intermediates that can covalently bind to proteins, potentially causing toxicity.[11]

-

Prodrug Design: The controlled ring-opening of a cyclopropane could be exploited in a prodrug strategy to release an active compound at a specific site.

Conclusion

While the sulfonyl chloride group is the more reactive electrophilic site in this compound under many conditions, the inherent strain of the cyclopropane ring, coupled with the strong electron-withdrawing effect of the sulfonyl group, makes it susceptible to nucleophilic ring-opening. This reactivity provides a potential synthetic route to valuable 1,3-disubstituted propylsulfonamides and other derivatives. For drug development professionals, an understanding of this potential ring-opening is critical for predicting metabolic pathways and assessing the potential for bioactivation. Further experimental and computational studies on this compound are warranted to fully elucidate the reactivity of this intriguing bifunctional molecule.

References

- 1. scientificupdate.com [scientificupdate.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 4. Asymmetric Ring-Opening of Cyclopropyl Ketones with Thiol, Alcohol, and Carboxylic Acid Nucleophiles Catalyzed by a Chiral N,N'-Dioxide-Scandium(III) Complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Diastereoselective ring opening of fully-substituted cyclopropanes via intramolecular Friedel–Crafts alkylation - Chemical Science (RSC Publishing) DOI:10.1039/C9SC03832A [pubs.rsc.org]

- 6. Correlations between metabolism and structural elements of the alicyclic fentanyl analogs cyclopropyl fentanyl, cyclobutyl fentanyl, cyclopentyl fentanyl, cyclohexyl fentanyl and 2,2,3,3-tetramethylcyclopropyl fentanyl studied by human hepatocytes and LC-QTOF-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. hyphadiscovery.com [hyphadiscovery.com]

The Electrophilic Nature of Cyclopropanesulfonyl Chloride: A Technical Guide for Synthetic and Medicinal Chemists

Abstract

Cyclopropanesulfonyl chloride is a versatile chemical reagent of significant interest to researchers, particularly in the fields of organic synthesis and drug development. Its unique structural motif, combining a strained cyclopropane (B1198618) ring with a highly electrophilic sulfonyl chloride group, imparts distinct reactivity and valuable properties to molecules that incorporate it. The cyclopropyl (B3062369) moiety is known to enhance metabolic stability and binding affinity, making it a privileged scaffold in medicinal chemistry.[1][2][3] This technical guide provides an in-depth exploration of the electrophilic nature of this compound, detailing its physicochemical properties, reaction mechanisms, and applications. It includes a summary of quantitative data, detailed experimental protocols for its key reactions, and visualizations of synthetic and mechanistic pathways to serve as a comprehensive resource for scientists and drug development professionals.

Physicochemical and Spectroscopic Properties

This compound is a colorless to pale yellow liquid that is sensitive to moisture and possesses a pungent odor.[4] It is classified as a corrosive material and should be handled with appropriate safety precautions in a well-ventilated fume hood.[5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 139631-62-2 | [5][6] |

| Molecular Formula | C₃H₅ClO₂S | [6] |

| Molecular Weight | 140.59 g/mol | [5] |

| Density | 1.38 g/mL at 25 °C | [5][6] |

| Refractive Index (n²⁰/D) | 1.4770 | [5][6] |

| Boiling Point | 60 °C / 2 mmHg | [6] |

| Flash Point | 96 °C (204.8 °F) - closed cup | [5] |

| Storage Temperature | 2-8°C | [5][6] |

| Moisture Sensitivity | High | [4] |

Table 2: Spectroscopic Data for this compound

| Technique | Expected / Reported Data | Interpretation |

| ¹H NMR | δ 2.8-3.0 (m, 1H), 1.4-1.6 (m, 2H), 1.2-1.4 (m, 2H) | The methine proton (CH-SO₂) is deshielded. The four methylene (B1212753) protons (CH₂) of the cyclopropyl ring are diastereotopic and appear as complex multiplets in a shielded region. |

| ¹³C NMR | δ 33.01 (CH), 5.92 (CH₂) (in CD₃OD) | The methine carbon attached to the sulfonyl group is significantly downfield. The methylene carbons are highly shielded, a characteristic feature of the cyclopropane ring.[7] |

| IR Spectroscopy (ν, cm⁻¹) | ~3100 (C-H stretch, cyclopropyl), ~1380 (S=O asymm. stretch), ~1170 (S=O symm. stretch) | Strong characteristic absorptions for the sulfonyl group (S=O) are prominent. C-H stretching of the strained ring appears at a higher frequency than typical sp³ C-H bonds. |

Synthesis of this compound

The most common laboratory synthesis involves a two-step process starting from a Grignard reagent. This procedure provides a reliable route to the desired sulfonyl chloride.

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from literature procedures.[8]

-

Preparation: To a solution of cyclopropylmagnesium bromide (0.5 M in THF, 1.0 eq) in additional anhydrous THF at -10 °C under an inert atmosphere (N₂ or Ar), add a solution of sulfur dioxide in THF (~16 wt%, 1.2 eq) dropwise, maintaining the internal temperature between -10 °C and -5 °C.

-

Intermediate Formation: After the addition is complete, allow the reaction mixture to warm to room temperature over 30 minutes.

-

Chlorination: Cool the mixture to -5 °C to 0 °C and add N-chlorosuccinimide (NCS, 1.5 eq) portion-wise.

-

Work-up: Allow the reaction to warm to room temperature. Dilute the mixture with methyl tert-butyl ether (MTBE) and wash with water, followed by brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to afford crude this compound, which can be used directly or purified by vacuum distillation.

Electrophilic Reactivity and Reaction Mechanisms

The potent electrophilic nature of this compound is derived from the sulfonyl chloride functional group (-SO₂Cl). The sulfur atom is bonded to two highly electronegative oxygen atoms and a chlorine atom, which strongly withdraw electron density. This creates a significant partial positive charge on the sulfur atom, making it an excellent electrophile for attack by a wide range of nucleophiles.[4]

Two primary mechanistic pathways govern its reactions:

Direct Nucleophilic Substitution (Sₙ2-type at Sulfur)

This is the most common pathway for reactions with nucleophiles such as amines, alcohols, and water (at neutral or low pH).[9][10] The nucleophile directly attacks the electrophilic sulfur atom, leading to a trigonal bipyramidal transition state and subsequent displacement of the chloride leaving group.

Caption: Sₙ2-type Mechanism at the Sulfonyl Center.

Elimination-Addition (Sulfene Intermediate)

In the presence of a suitable base (e.g., triethylamine (B128534), hydroxide) and a substrate with an α-proton, an E2 elimination can occur to form a highly reactive sulfene (B1252967) intermediate (cyclopropanethione S,S-dioxide). This intermediate is then rapidly trapped by any nucleophile present in the medium. This pathway is particularly relevant for hydrolysis reactions at pH > 7.3.

Caption: Elimination-Addition (Sulfene) Mechanism.

Reactions with Nucleophiles & Experimental Protocols

This compound reacts readily with a variety of nucleophiles. The formation of sulfonamides and sulfonate esters are among the most synthetically useful transformations.

General Experimental Workflow

Caption: General Experimental Workflow for Sulfonylation.

Reaction with Amines (Sulfonamide Formation)

The reaction with primary or secondary amines provides cyclopropanesulfonamides, a class of compounds frequently explored in drug discovery.[5]

Table 3: Representative Yields for Sulfonamide Formation

| Amine Nucleophile | Base | Solvent | Yield (%) | Notes / Reference |

| Ammonia (gas) | - | THF | ~100% | Product distribution, not isolated yield.[7] |

| Ammonia (aq. NH₄OH) | - | Methanol | - | Product obtained without further purification.[7] |

| Ammonia (gas) | - | CH₂Cl₂ | 80% | Overall yield after synthesis and reaction.[8] |

Experimental Protocol: Synthesis of N-Benzylcyclopropanesulfonamide

-

Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve benzylamine (B48309) (1.0 eq) and triethylamine (TEA, 1.1 eq) in anhydrous dichloromethane (B109758) (DCM).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition: Slowly add a solution of this compound (1.05 eq) in anhydrous DCM via a dropping funnel over 20-30 minutes, ensuring the internal temperature remains below 10 °C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting amine.

-

Work-up: Quench the reaction with water. Separate the organic layer and wash sequentially with 1 M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude solid by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system (e.g., EtOAc/hexanes) to yield the pure sulfonamide.

Reaction with Alcohols (Sulfonate Ester Formation)

The reaction with alcohols in the presence of a base yields cyclopropanesulfonate esters. These esters are valuable intermediates as the sulfonate group is an excellent leaving group in subsequent nucleophilic substitution reactions.

Table 4: Representative Yields for Sulfonate Ester Formation

| Alcohol Nucleophile | Base | Solvent | Yield (%) | Notes / Reference |

| Phenol (B47542) | Pyridine (B92270) | CH₂Cl₂ | Good to Excellent | General procedure for arylsulfonates. Actual yield for cyclopropyl derivative not specified.[11] |

| 1-Octanol | Pyridine | Acetonitrile | High Conversion | Data for p-cymenesulfonyl chloride; comparable results expected.[5] |

Experimental Protocol: Synthesis of Phenyl Cyclopropanesulfonate

-

Preparation: To a solution of phenol (1.0 eq) in chilled anhydrous DCM in a flame-dried flask, add pyridine (2.0 eq).

-

Addition: Cool the resulting solution in an ice bath under an N₂ atmosphere. Add this compound (1.0 eq) portion-wise.

-

Reaction: Stir the mixture at 0 °C for 30 minutes and then at room temperature for 12 hours, or until reaction completion is verified by TLC.

-

Work-up: Dilute the mixture with DCM. Wash the organic phase with water and then brine.

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent. Recrystallize the residue from a suitable solvent system (e.g., DCM/hexanes) to afford the pure product.[11]

Applications in Drug Development

The cyclopropylsulfonyl moiety is a valuable pharmacophore in modern drug design. The strained cyclopropane ring can enforce a specific conformation on a molecule, potentially increasing its binding affinity to a biological target.[1] Furthermore, the high C-H bond dissociation energy of the cyclopropyl group often reduces susceptibility to oxidative metabolism by cytochrome P450 enzymes, thereby improving the pharmacokinetic profile of a drug candidate.[1][3]

This compound serves as a key building block for introducing this beneficial group. Notable examples include its use in the synthesis of potent inhibitors for enzymes implicated in disease, such as Hepatitis C Virus (HCV) NS3 Protease and TNF-α Converting Enzyme (TACE).[6]

Logical Pathway: Role in Enzyme Inhibition

Caption: Role as a Building Block in Drug Discovery.

-

HCV NS3 Protease Inhibition: The NS3/4A serine protease is essential for cleaving the HCV polyprotein, a critical step in viral replication.[4] Inhibitors designed using this compound can form key interactions within the enzyme's active site, blocking this process and halting viral maturation.[6]

-

TACE Inhibition: TACE is a metalloproteinase responsible for cleaving membrane-bound pro-TNF-α to its soluble, pro-inflammatory form. Blocking TACE with inhibitors containing the cyclopropylsulfonyl group is a therapeutic strategy for inflammatory diseases like rheumatoid arthritis.

Conclusion

This compound is a powerful and versatile electrophilic reagent with significant utility in organic and medicinal chemistry. Its reactivity is dominated by the electrophilic sulfur center, which readily undergoes nucleophilic substitution with a variety of compounds, most notably amines and alcohols, to generate structurally important sulfonamides and sulfonate esters. The incorporation of the cyclopropylsulfonyl moiety into molecules is a well-established strategy in drug design for improving potency and metabolic stability. This guide has provided the fundamental chemical principles, practical experimental protocols, and a summary of the available data to facilitate its effective use in the laboratory.

References

- 1. Reddit - The heart of the internet [reddit.com]

- 2. researchgate.net [researchgate.net]

- 3. CAS 139631-62-2: this compound [cymitquimica.com]

- 4. This compound | C3H5ClO2S | CID 2760919 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 139631-62-2 [chemicalbook.com]

- 6. This compound | Chlorides | Ambeed.com [ambeed.com]

- 7. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. scienceopen.com [scienceopen.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Mechanism of Action of Cyclopropanesulfonyl Chloride in Sulfonamide Formation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopropanesulfonyl chloride is a pivotal reagent in organic synthesis, prized for its ability to introduce the unique cyclopropylsulfonyl moiety into molecules, a common feature in various drug candidates. This guide provides a comprehensive technical overview of the mechanism of action of this compound in the formation of sulfonamides. It delves into the underlying reaction mechanisms, presents quantitative data for reaction optimization, details experimental protocols for synthesis, and discusses potential side reactions and purification strategies. The inclusion of detailed mechanistic diagrams and experimental workflows aims to equip researchers with the foundational knowledge required for the efficient and effective use of this versatile reagent in drug discovery and development.

Introduction

The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents, including antibacterial, antiviral, and anticancer drugs. The introduction of a cyclopropane (B1198618) ring adjacent to the sulfonyl group can significantly influence a molecule's conformational properties, metabolic stability, and binding interactions with biological targets. This compound serves as the primary electrophile for the facile construction of N-substituted cyclopropanesulfonamides. Understanding the nuances of its reactivity with primary and secondary amines is crucial for controlling reaction outcomes and maximizing yields of desired products.

Mechanism of Action in Sulfonamide Formation

The reaction of this compound with primary or secondary amines to form sulfonamides is a nucleophilic substitution at the sulfur atom. The generally accepted mechanism for this transformation is a nucleophilic substitution at the sulfonyl group, which proceeds through a tetrahedral intermediate. The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride (HCl) byproduct.

The reaction begins with the nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the this compound. This results in the formation of a transient, high-energy tetrahedral intermediate. The subsequent collapse of this intermediate involves the expulsion of the chloride ion, which is an excellent leaving group. The final step is the deprotonation of the nitrogen atom by a base to yield the stable sulfonamide product.

The overall reaction can be summarized as follows:

RNH₂ + c-C₃H₅SO₂Cl + Base → c-C₃H₅SO₂NHR + Base·HCl

Where R can be an alkyl or aryl group. For secondary amines (R₂NH), the product is a tertiary sulfonamide (c-C₃H₅SO₂NR₂).

Role of the Base

The presence of a base is critical for the successful formation of the sulfonamide. The primary functions of the base are:

-

To neutralize the HCl byproduct: The reaction generates one equivalent of HCl. If not neutralized, the acidic HCl will protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

-

To facilitate the final deprotonation: The base assists in removing the proton from the nitrogen atom in the final step, driving the reaction to completion.

Commonly used bases include tertiary amines such as triethylamine (B128534) and pyridine (B92270), or inorganic bases like sodium carbonate. The choice of base can influence the reaction rate and the formation of byproducts.

Alternative Mechanistic Pathway: The Sulfene (B1252967) Intermediate

Under specific conditions, particularly with sterically hindered amines or in the presence of a strong, non-nucleophilic base, an alternative E2 elimination mechanism can occur, leading to the formation of a highly reactive sulfene intermediate (cyclopropylidenesulfene). This intermediate is then rapidly trapped by the amine to form the sulfonamide.

This pathway is more likely to occur with sulfonyl chlorides that have an α-hydrogen. While this compound has α-hydrogens, the direct nucleophilic substitution pathway is generally favored in standard sulfonamide synthesis conditions with primary and secondary amines. The formation of the sulfene intermediate is more relevant in reactions with tertiary amines and in hydrolysis reactions under basic conditions[1].

Quantitative Data on Sulfonamide Formation

The yield and rate of sulfonamide formation are influenced by several factors, including the nature of the amine, the choice of base and solvent, and the reaction temperature. While comprehensive kinetic data specifically for this compound is not extensively available in the public domain, data from analogous sulfonyl chlorides can provide valuable insights for reaction optimization.

Table 1: Illustrative Yields for the Synthesis of N-substituted Cyclopropanesulfonamides

| Amine Substrate | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Aniline (B41778) | Pyridine | Dichloromethane (B109758) | 0 to rt | 12 | 85 | Hypothetical |

| Benzylamine | Triethylamine | Dichloromethane | 0 to rt | 4 | 92 | Hypothetical |

| Morpholine | Triethylamine | Tetrahydrofuran | rt | 6 | 88 | Hypothetical |

| tert-Butylamine | Triethylamine | Toluene | 0 to rt | 2 | 95 | [2][3] |

Note: The data in this table is illustrative and based on typical conditions for sulfonamide synthesis. Actual yields may vary depending on the specific experimental setup.

Experimental Protocols

General Protocol for the Synthesis of N-Arylcyclopropanesulfonamide

Materials:

-

This compound (1.0 eq)

-

Substituted aniline (1.0 eq)

-

Pyridine (1.2 eq)

-

Anhydrous dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

To a stirred solution of the substituted aniline (1.0 eq) and pyridine (1.2 eq) in anhydrous DCM at 0 °C under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous DCM dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to afford the pure N-arylcyclopropanesulfonamide.

General Protocol for the Synthesis of N-Alkylcyclopropanesulfonamide

Materials:

-

This compound (1.0 eq)

-

Primary or secondary alkyl amine (1.0 eq)

-

Triethylamine (1.2 eq)

-

Anhydrous dichloromethane (DCM) or Toluene

-

1 M Hydrochloric acid (HCl)

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alkyl amine (1.0 eq) and triethylamine (1.2 eq) in the anhydrous solvent.

-

Cool the solution to 0-5 °C using an ice bath.

-

Slowly add a solution of this compound (1.0 eq) in the same anhydrous solvent via a dropping funnel over 30-60 minutes, maintaining the internal temperature below 10 °C.

-

After the addition is complete, stir the reaction mixture at 5 °C for an additional 10 minutes.

-

Allow the mixture to warm to room temperature and stir for 1-2 hours, or until the reaction is complete as monitored by TLC or LC-MS.

-

Quench the reaction by adding 1 M HCl.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Wash the organic layer with water and then brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the product by column chromatography on silica gel or by recrystallization.

Mandatory Visualizations

Caption: Nucleophilic substitution mechanism for sulfonamide formation.

Caption: A typical experimental workflow for sulfonamide synthesis.

Side Reactions and Purification

The primary side reaction of concern is the hydrolysis of this compound, which can occur if moisture is present in the reaction mixture. This leads to the formation of cyclopropanesulfonic acid, which will not react with the amine and will reduce the overall yield. Therefore, it is crucial to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere.

Another potential side reaction is the formation of a disulfonated amine (a sulfonimide) if the primary sulfonamide product is deprotonated and reacts with a second molecule of the sulfonyl chloride. This is generally minimized by using a 1:1 stoichiometry of the amine and sulfonyl chloride.

Purification of N-substituted cyclopropanesulfonamides is typically achieved by standard laboratory techniques. Column chromatography on silica gel is effective for removing unreacted starting materials and byproducts. Recrystallization from a suitable solvent system can be used to obtain highly pure crystalline products. The choice of eluent for chromatography and solvent for recrystallization will depend on the polarity of the specific sulfonamide derivative.

Conclusion

This compound is a valuable and reactive building block for the synthesis of cyclopropanesulfonamides. The reaction with primary and secondary amines proceeds via a reliable nucleophilic substitution mechanism, affording the desired products in good to excellent yields under standard conditions. Careful control of reaction parameters, particularly the exclusion of moisture and the use of an appropriate base, is key to achieving high efficiency. The protocols and mechanistic understanding provided in this guide serve as a robust foundation for researchers engaged in the synthesis of novel sulfonamide-containing molecules for applications in drug discovery and development.

References

Physical characteristics of Cyclopropanesulfonyl chloride (boiling point, density)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the key physical characteristics of Cyclopropanesulfonyl chloride (CAS No. 139631-62-2), a valuable reagent in organic synthesis and medicinal chemistry. The information presented herein is intended to support laboratory research and development activities by providing accurate physical data and standardized experimental protocols.

Core Physical Properties

This compound is a colorless to yellow liquid.[1] Its primary physical constants are summarized below.

| Physical Property | Value | Conditions |

| Density | 1.38 g/mL | at 25 °C[2] |

| Boiling Point | 60 °C | at 2.0 Torr[1] |

| Molecular Weight | 140.59 g/mol [3] | |

| Refractive Index | n20/D 1.4770 | (lit.) |

| Flash Point | 96 °C | (closed cup)[2] |

Experimental Protocols

The following sections detail standardized laboratory procedures for the determination of boiling point and density.

Boiling Point Determination (Micro-Reflux Method)

This method is suitable for small sample volumes and provides an accurate measurement of the boiling point at a given pressure.

Apparatus:

-

Thiele tube or similar heating bath (e.g., oil bath with stirrer)

-

Thermometer

-

Small test tube

-

Capillary tube (sealed at one end)

-

Rubber band or wire for attaching the test tube to the thermometer

-

Heat source (Bunsen burner or hot plate)

Procedure:

-

Add a small amount (a few milliliters) of this compound to the small test tube.[4]

-

Place the capillary tube into the test tube with the open end down.[5]

-

Attach the test tube to the thermometer using a rubber band, ensuring the sample is aligned with the thermometer bulb.[6]

-

Place the assembly into the Thiele tube or heating bath, making sure the heat-transfer medium is at a safe level.[6]

-

Gently heat the apparatus.[4] As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

-

Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube.[7] This indicates the liquid's vapor pressure has exceeded the surrounding pressure.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid begins to enter the capillary tube.[4][7] Record this temperature.

-

Record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.

Density Determination (Pycnometer or Graduated Cylinder Method)

This protocol outlines the direct measurement of mass and volume to calculate the density of a liquid.

Apparatus:

-

Electronic balance (analytical or top-loading)

-

Graduated cylinder or pycnometer (for higher accuracy)

-

Thermometer

Procedure:

-

Measure and record the mass of a clean, dry graduated cylinder or pycnometer.[8]

-

Add a known volume of this compound to the graduated cylinder or fill the pycnometer to its calibrated volume. Record the volume precisely.[8] When using a graduated cylinder, read the volume from the bottom of the meniscus.

-

Measure and record the combined mass of the container and the liquid.[8]

-

Determine the mass of the liquid by subtracting the mass of the empty container from the combined mass.

-

Measure and record the temperature of the liquid, as density is temperature-dependent.[8]

-

Calculate the density using the formula: Density = Mass / Volume.[9]

-

For improved accuracy, the procedure can be repeated multiple times, and the average density can be calculated.[8]

Experimental Workflow Visualization

The following diagram illustrates the logical flow for the determination of the physical properties of a liquid chemical sample like this compound.

Caption: Workflow for Physical Property Determination.

References

- 1. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. 环丙磺酰氯 95% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound | C3H5ClO2S | CID 2760919 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Video: Boiling Points - Procedure [jove.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]

Methodological & Application

Application Notes and Protocols for the Synthesis of Sulfonamides using Cyclopropanesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopropanesulfonyl chloride is a valuable reagent in organic and medicinal chemistry for the synthesis of cyclopropylsulfonamides. The cyclopropyl (B3062369) moiety is a desirable feature in drug candidates as it can enhance metabolic stability, modulate physicochemical properties, and influence binding affinity to biological targets.[1] The sulfonamide functional group is a well-established pharmacophore found in a wide range of therapeutic agents, known for its ability to participate in hydrogen bonding and other key interactions with protein targets.

This document provides detailed application notes and experimental protocols for the synthesis of sulfonamides using this compound. It is intended to serve as a practical guide for researchers in academic and industrial settings, particularly those involved in drug discovery and development.

Data Presentation: Reaction of this compound with Amines

The following table summarizes quantitative data for the synthesis of cyclopropylsulfonamides. Due to the limited availability of published data for a wide variety of amines with this compound, representative examples with other sulfonyl chlorides are included to demonstrate the general scope and efficiency of this type of reaction.

| Entry | Amine | Sulfonyl Chloride | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 | Ammonia (B1221849) (gas) | This compound | - | Dichloromethane (B109758) | 0 to RT | 2 | 80 | Patent Data |

| 2 | 2-Chloro-6,7-dimethoxyquinazolin-4-amine | This compound | NaH | DMF/THF | Not Specified | Not Specified | 72-96 | |

| 3 | tert-Butylamine | Cyclopropanemethanesulfonyl chloride | Triethylamine | Toluene | 0-5 to RT | 1-2 | High (not specified) | |

| 4 | Aniline | Benzenesulfonyl chloride | Pyridine | Not Specified | 0-25 | Not Specified | 100 | Recent Advances Review |

| 5 | Dibutylamine | Benzenesulfonyl chloride | NaOH (1.0 M) | Water | Not Specified | Not Specified | 94 | |

| 6 | Hexamethylenimine | Benzenesulfonyl chloride | NaOH (1.0 M) | Water | Not Specified | Not Specified | 97 |

Experimental Protocols

Safety Precautions: this compound is a reactive and corrosive chemical. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. It is also moisture-sensitive and should be handled under an inert atmosphere (e.g., nitrogen or argon).

Protocol 1: General Procedure for the Synthesis of N-Substituted Cyclopropylsulfonamides

This protocol is a general method adapted from standard procedures for the reaction of sulfonyl chlorides with primary and secondary amines.

Materials:

-

This compound (1.0 eq)

-

Primary or secondary amine (1.0 - 1.2 eq)

-

Tertiary amine base (e.g., triethylamine, diisopropylethylamine) (1.5 - 2.0 eq) or an inorganic base (e.g., K₂CO₃, NaHCO₃)

-

Anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (B95107) (THF), acetonitrile (B52724) (MeCN), toluene)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve the amine (1.0 - 1.2 eq) and the base (1.5 - 2.0 eq) in the chosen anhydrous solvent.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1.0 eq) in the same anhydrous solvent to the stirred amine solution via a dropping funnel over 15-30 minutes. Maintain the internal temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up A (for water-immiscible solvents like DCM or toluene):

-

Quench the reaction by adding water or 1 M hydrochloric acid.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Wash the organic layer sequentially with 1 M HCl (if a tertiary amine base was used), saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Work-up B (for water-miscible solvents like THF or MeCN):

-

Remove the solvent under reduced pressure.

-

Partition the residue between DCM or ethyl acetate (B1210297) and water.

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes, ethanol).

Protocol 2: Synthesis of Cyclopropanesulfonamide (Parent)

This protocol is adapted from a patented procedure.

Materials:

-

Cyclopropylmagnesium bromide solution (e.g., 0.5 M in THF) (1.0 eq)

-

Sulfur dioxide (SO₂) (1.2 eq)

-

N-Chlorosuccinimide (NCS) (1.5 eq)

-

Ammonia gas (NH₃)

-

Anhydrous Tetrahydrofuran (THF)

-

Dichloromethane (DCM)

-

Methyl tert-butyl ether (MTBE)

-

Water, Brine

Procedure:

-

In situ preparation of this compound:

-

To a solution of cyclopropylmagnesium bromide (1.0 eq) in anhydrous THF at -10 °C, slowly add a solution of sulfur dioxide (1.2 eq) in THF, maintaining the temperature between -10 and -5 °C.

-

After the addition, allow the mixture to warm to room temperature over 30 minutes.

-

Cool the reaction mixture to -5 to 0 °C and add N-Chlorosuccinimide (1.5 eq).

-

Allow the mixture to warm to room temperature.

-

-

Formation of Cyclopropanesulfonamide:

-

Dilute the reaction mixture with MTBE and wash with water and then brine.

-

Concentrate the organic layer to obtain crude this compound.

-

Dissolve the crude product in DCM and cool to 0 °C.

-

Bubble ammonia gas through the solution for approximately 5 minutes.

-

Allow the mixture to slowly warm to room temperature and stir for 2 hours.

-

-

Work-up and Purification:

-

Filter the mixture through Celite to remove the ammonium (B1175870) chloride solid.

-

Concentrate the filtrate to obtain the crude cyclopropanesulfonamide.

-

Purify the crude product by recrystallization from a suitable solvent system like ethyl acetate/hexanes to yield pure cyclopropanesulfonamide.

-

Mandatory Visualizations

Signaling Pathways

Cyclopropylsulfonamides have been investigated as inhibitors of various enzymes, including TNF-α converting enzyme (TACE) and as ligands for the human glucocorticoid receptor (hGR). The signaling pathways associated with these targets are depicted below.

Caption: Inhibition of the TACE signaling pathway by a cyclopropylsulfonamide.

Caption: The genomic signaling pathway of the Glucocorticoid Receptor.

Experimental Workflow

References

Application Notes and Protocols for the Reaction of Cyclopropanesulfonyl Chloride with Primary Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopropanesulfonyl chloride is a versatile reagent in organic synthesis, primarily utilized for the preparation of cyclopropanesulfonamides.[1] The reaction of this compound with primary amines is a cornerstone for introducing the cyclopropanesulfonyl moiety into molecules. This functional group is of significant interest in medicinal chemistry due to its unique stereochemical and electronic properties, which can enhance biological activity and improve pharmacokinetic profiles.[1][2] The resulting N-substituted cyclopropanesulfonamides are key intermediates in the synthesis of various therapeutic agents, including inhibitors for enzymes like hepatitis C virus (HCV) NS3 protease.[3][4]

These application notes provide a comprehensive overview of the reaction, including the underlying mechanism, detailed experimental protocols, and a summary of reaction conditions and yields.

Reaction Mechanism and Signaling Pathways

The reaction between this compound and a primary amine proceeds through a nucleophilic substitution mechanism. The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the departure of the chloride leaving group and deprotonation of the nitrogen, typically facilitated by a base, to yield the stable N-substituted cyclopropanesulfonamide.[5]

Caption: Nucleophilic substitution mechanism for the formation of N-substituted cyclopropanesulfonamides.

The products of this reaction, N-cyclopropylsulfonamides, have shown significant potential as inhibitors of various enzymes involved in disease signaling pathways. For instance, they are integral components of potent inhibitors of proteases, carbonic anhydrases, and cyclooxygenase-2 (COX-2). By inhibiting these enzymes, these compounds can modulate physiological processes and exhibit therapeutic effects in areas such as virology, inflammation, and oncology.

Quantitative Data Summary

The following table summarizes various reported reaction conditions and corresponding yields for the synthesis of N-substituted cyclopropanesulfonamides from this compound and primary amines.

| Primary Amine | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| tert-Butylamine | Triethylamine | Toluene | 0-5 to RT | 1-2 | 70-75 | [6] |

| tert-Butylamine | Triethylamine | Toluene | 0-10 | 1 | Not specified | [5] |

| 4-Methoxybenzylamine | Triethylamine | Dichloromethane | 0 to 50 | 0.67 | High (not specified) | [7] |

| Ammonia | - | Dichloromethane | 0 to RT | 2 | 80 (overall) |

Experimental Protocols

General Protocol for the Synthesis of N-Substituted Cyclopropanesulfonamides

This protocol provides a general procedure for the reaction of this compound with a primary amine in the presence of a base.

Materials:

-

This compound

-

Primary amine

-

Anhydrous aprotic solvent (e.g., dichloromethane, toluene, tetrahydrofuran)

-

Base (e.g., triethylamine, pyridine)

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 equivalent) and the base (1.1-1.5 equivalents) in the chosen anhydrous aprotic solvent.

-

Cooling: Cool the solution to 0-5 °C using an ice bath.

-

Addition of Sulfonyl Chloride: Slowly add a solution of this compound (1.0-1.1 equivalents) in the same anhydrous solvent to the cooled amine solution via a dropping funnel over 30-60 minutes. Maintain the internal temperature below 10 °C during the addition.

-

Reaction: After the addition is complete, stir the reaction mixture at the same temperature for an additional 10-30 minutes. Then, allow the mixture to warm to room temperature and continue stirring for 1-16 hours. The reaction progress should be monitored by an appropriate technique (e.g., TLC or LC-MS).

-

Workup:

-

Upon completion, dilute the reaction mixture with the solvent used for the reaction.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent.

-

-

Purification:

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by a suitable method, such as column chromatography on silica (B1680970) gel or recrystallization, to yield the pure N-substituted cyclopropanesulfonamide.

-

Experimental Workflow Diagram

Caption: General experimental workflow for the synthesis of N-substituted cyclopropanesulfonamides.

Applications in Drug Development

The cyclopropyl (B3062369) group is a valuable pharmacophore in drug design. Its incorporation can lead to increased potency, improved metabolic stability, and enhanced selectivity for biological targets. N-cyclopropylsulfonamides are key building blocks in the development of a wide range of therapeutic agents. Notably, they have been utilized in the synthesis of potent inhibitors of the hepatitis C virus (HCV) NS3 protease, a critical enzyme for viral replication.[3][4] The sulfonamide linkage provides a stable and synthetically accessible handle for constructing more complex molecules targeting specific biological pathways.

Safety Precautions

-

This compound is a reactive and corrosive compound and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

The reaction should be carried out in a well-ventilated fume hood.

-

Anhydrous conditions are crucial for the success of the reaction; therefore, flame-dried glassware and anhydrous solvents should be used.

-

The reaction can be exothermic, especially during the addition of the sulfonyl chloride. Proper temperature control is essential to avoid side reactions.

References

- 1. Protease inhibitors of the sulfonamide type: anticancer, antiinflammatory, and antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of inhibitors of the E. coli cyclopropane fatty acid synthase from the screening of a chemical library: In vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Therapeutic potential of sulfamides as enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. N-acylsulfonamides: Synthetic routes and biological potential in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Exploring the potential of propanamide-sulfonamide based drug conjugates as dual inhibitors of urease and cyclooxygenase-2: biological and their in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: The Role of Cyclopropanesulfonyl Chloride in the Synthesis of Hepatitis C Virus Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclopropanesulfonyl moiety is a critical pharmacophore in a number of potent Hepatitis C Virus (HCV) NS3/4A protease inhibitors, most notably simeprevir (B1263172). Its incorporation into drug candidates often leads to improved potency and pharmacokinetic profiles. This document provides detailed application notes and experimental protocols for the synthesis of key intermediates and the subsequent incorporation of the cyclopropanesulfonyl group in the development of HCV inhibitors. The information is curated for researchers, medicinal chemists, and drug development professionals working in the field of antiviral therapeutics.

Introduction

Hepatitis C is a global health concern, and the development of direct-acting antivirals (DAAs) has revolutionized its treatment. The HCV NS3/4A serine protease is a prime target for these therapies as it is essential for viral replication.[1] A key strategy in the design of potent NS3/4A inhibitors has been the incorporation of a cyclopropanesulfonyl group. This functional group often serves as a P1 capping element in the inhibitor, contributing to strong binding interactions with the enzyme's active site. Cyclopropanesulfonyl chloride is the primary reagent for introducing this valuable moiety. This document outlines the synthetic routes and provides detailed protocols for its use in the synthesis of HCV inhibitors.

Data Presentation

Table 1: Synthesis of Cyclopropanesulfonamide (B116046) from Cyclopropylmagnesium Bromide

| Step | Reaction | Reagents and Conditions | Product | Yield | Reference |

| 1 | Grignard Reaction and Sulfinylation | 1. Cyclopropylmagnesium bromide, Sulfur dioxide, THF, -10°C to 20°C2. N-Chlorosuccinimide (NCS), THF, -5°C to 20°C | This compound | - | [2] |

| 2 | Ammonolysis | Ammonia (B1221849) gas, Dichloromethane (B109758), 0°C to room temperature | Cyclopropanesulfonamide | 80% (overall for 2 steps) | [2] |

Table 2: Representative Acylation of Cyclopropanesulfonamide

| Starting Material | Acylating Agent | Coupling Reagents/Base | Product | Yield |

| Cyclopropanesulfonamide | Carboxylic Acid (R-COOH) | EDC, DMAP | N-Acylcyclopropanesulfonamide | Not specified |

| Cyclopropanesulfonamide | Acyl Chloride (R-COCl) | Pyridine or other non-nucleophilic base | N-Acylcyclopropanesulfonamide | Not specified |

Note: Yields for the acylation step are highly dependent on the specific carboxylic acid or acyl chloride used and the complexity of the substrate.

Experimental Protocols

Protocol 1: Synthesis of Cyclopropanesulfonamide

This protocol describes a two-step synthesis of cyclopropanesulfonamide, a key intermediate, starting from cyclopropylmagnesium bromide.

Step 1: Synthesis of this compound

-

To a solution of cyclopropylmagnesium bromide (0.5 M in THF, 20 mL, 10.0 mmol) in anhydrous THF (10 mL) at approximately -10°C, slowly add a solution of sulfur dioxide in THF (~16 wt%, 4.8 mL, 12 mmol) over 10 minutes, maintaining the temperature between -10°C and -5°C.

-

Allow the reaction mixture to warm to ambient temperature over 30 minutes.

-

Cool the mixture to -5°C to 0°C and add N-chlorosuccinimide (NCS) (2.0 g, 15 mmol).

-

Allow the reaction mixture to warm to ambient temperature and dilute with methyl tert-butyl ether (50 mL).

-

Add water (50 mL) and stir the mixture for 5 minutes.

-

Separate the organic layer and wash it with brine (50 mL).

-

Concentrate the organic layer under reduced pressure to obtain crude this compound.

Step 2: Synthesis of Cyclopropanesulfonamide

-